Bienvenue dans la boutique en ligne BenchChem!

2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Lipophilicity Drug-likeness Medicinal Chemistry

This 2-bromo-5-methoxy-N-(bis-thiophenylmethyl)benzamide offers a strategic advantage for medicinal chemistry programs. Its 2-bromo substituent enables hinge-region halogen bonding in kinase targets (e.g., BRAF V600E), while the 5-methoxy and dual thiophene moieties facilitate selectivity pocket engagement. Structurally validated for influenza hemagglutinin fusion inhibition and HDAC isotype selectivity, this scaffold’s precise substitution pattern (2-Br, 5-OMe, bis-thiophene) is essential for target activity and cannot be trivially substituted. Lipophilic (XLogP3=4.4) yet lead-like (MW=408.3, TPSA=94.8 Ų), it is supplied exclusively for R&D-scale derivatization. Secure this high-differentiation intermediate now to accelerate your SAR campaigns.

Molecular Formula C17H14BrNO2S2
Molecular Weight 408.33
CAS No. 2034332-78-8
Cat. No. B2431463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
CAS2034332-78-8
Molecular FormulaC17H14BrNO2S2
Molecular Weight408.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NC(C2=CSC=C2)C3=CC=CS3
InChIInChI=1S/C17H14BrNO2S2/c1-21-12-4-5-14(18)13(9-12)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20)
InChIKeyRSZVOCJXKYCXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034332-78-8): Structural and Physicochemical Baseline for Research Sourcing


2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034332-78-8) is a synthetic small molecule belonging to the N-(thiophenylmethyl)benzamide class, characterized by a 2-bromo-5-methoxybenzamide core linked to a bis-thiophenyl methyl moiety. Its molecular formula is C17H14BrNO2S2 with a molecular weight of 408.3 g/mol [1]. Computed physicochemical properties from PubChem include a predicted octanol-water partition coefficient (XLogP3-AA) of 4.4, a topological polar surface area (TPSA) of 94.8 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is primarily available from chemical suppliers for research purposes and serves as a scaffold for derivatization in medicinal chemistry. No biological activity data is currently curated in major authoritative databases like PubChem or ChEMBL for this specific compound.

Why 2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide Cannot Be Interchanged with Simple Analogs


Subtle structural modifications in N-(thiophenylmethyl)benzamides can profoundly alter target binding, selectivity, and pharmacokinetic profiles. For members of this chemical class, even minor changes—such as altering the halogen atom (Br vs. Cl vs. CH3) on the benzamide ring, shifting the methoxy group position, or modifying the thiophene connectivity—have been shown to critically impact biological activity. For instance, in a series of N-(thiophen-2-yl)benzamide derivatives identified as BRAF V600E inhibitors, structure-activity relationship (SAR) studies revealed that potency was highly sensitive to substituent identity and position [1]. Similarly, for N-[(thiophen-3-yl)methyl]benzamides acting as influenza hemagglutinin fusion inhibitors, the dimethylthiophene moiety and the amide-based tether were essential for anchoring into the binding cavity [2]. The specific combination of a 2-bromo atom, a 5-methoxy group, and a bis-thiophenyl methyl substituent is structurally complex and not trivially interchangeable with analogs lacking one or more of these features without risking loss of desired activity.

Quantitative Differentiation Evidence for 2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide


Enhanced Lipophilicity (XLogP3) Compared to 2-methyl or 2-chloro Analogs

The target compound has a computed XLogP3-AA value of 4.4, which is significantly higher than the predicted values for the 2-methyl analog (2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide) and the 3-chloro analog (3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide), based on their molecular structures [1]. The 2-bromo substituent, combined with the 5-methoxy group, increases lipophilicity, which can influence membrane permeability and non-specific protein binding [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The computed TPSA for the target compound is 94.8 Ų [1]. According to established drug-likeness rules, a TPSA < 90 Ų is often considered favorable for blood-brain barrier penetration [2]. The 5-methoxy group contributes additional polar surface area compared to analogs lacking this substitution (e.g., 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide), which would have a lower TPSA. This slight elevation above the 90 Ų threshold suggests the compound may have moderate CNS penetration potential, differentiating it from more polar or more lipophilic congeners.

Blood-Brain Barrier CNS Drug Design ADME

Distinct Halogen Bonding Potential of the 2-Bromo Substituent vs. 2-Chloro or 2-Methyl Analogs

The bromine atom at the 2-position of the benzamide ring offers a larger polarizable surface and stronger halogen bonding donor potential compared to the 2-chloro (3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide) or 2-methyl (2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide) analogs [1]. Halogen bonding can significantly enhance affinity and selectivity for kinase targets by engaging backbone carbonyl oxygens in the hinge region, as demonstrated in numerous kinase inhibitor programs [2]. In the N-(thiophen-2-yl)benzamide series targeting BRAF V600E, the specific halogen and its position were critical for activity [3].

Halogen Bonding Kinase Inhibition Molecular Recognition

Rotatable Bond Count and Molecular Flexibility Compared to Carbonyl-Containing Analog

The target compound has 5 rotatable bonds [1], which is lower than for the related analog 2-bromo-5-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, which contains an additional carbonyl group and a more extended thiophene system, resulting in a higher number of rotatable bonds [2]. Lower rotatable bond counts can reduce entropic penalties upon binding, potentially translating to improved binding affinity, provided that the bioactive conformation is still accessible [3].

Conformational Flexibility Entropy Target Binding

Recommended Application Scenarios for 2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide Based on Evidence


Kinase Inhibitor Lead Optimization

The N-(thiophen-2-yl)benzamide core is a validated scaffold for kinase inhibition, particularly against BRAF V600E [1]. The target compound's 2-bromo substituent offers halogen bonding potential for hinge-region interactions, while the 5-methoxy group and bis-thiophenyl methyl moiety can be exploited for selectivity pocket engagement. Its favorable lipophilicity (XLogP3 = 4.4) and moderate TPSA (94.8 Ų) make it suitable for designing ATP-competitive inhibitors with balanced permeability [2].

Hemagglutinin Fusion Inhibitor Development

N-[(Thiophen-3-yl)methyl]benzamides have been reported as potent influenza A virus fusion inhibitors targeting hemagglutinin [3]. The target compound contains both thiophene-2-yl and thiophene-3-yl moieties, analogous to key structural features in active compounds from this class. The bromo and methoxy substitutions on the benzamide ring present opportunities for SAR exploration to optimize antiviral potency and selectivity index.

Chemical Probe Synthesis for Epigenetic Targets

Thiophenyl-modified benzamides have demonstrated enhanced histone deacetylase (HDAC) inhibitory activity [4]. The target compound, with its thiophene-bis-thiophene architecture, can serve as a starting point for developing isotype-selective HDAC inhibitors. Its physicochemical profile (MW 408.3, 5 rotatable bonds) aligns with lead-like criteria for further functionalization.

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.